4-Methoxy-2-methylquinoline chemical structure and properties
4-Methoxy-2-methylquinoline chemical structure and properties
Topic: 4-Methoxy-2-methylquinoline: Chemical Structure, Synthesis, and Application Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
4-Methoxy-2-methylquinoline (CAS: 31835-53-7) is a critical heterocyclic scaffold in medicinal chemistry, distinct from its tautomeric isomer, Echinopsine (1-methyl-4-quinolone). While often overshadowed by its chlorinated precursors, this ether derivative serves as a pivotal intermediate in the synthesis of antimalarials, kinase inhibitors, and receptor-modulating alkaloids.
This guide moves beyond standard datasheet parameters to address the regioselectivity challenges inherent in its synthesis (O- vs. N-alkylation) and its utility as a "masked" electrophile in nucleophilic aromatic substitutions.
Part 1: Chemical Identity & Physicochemical Profile[1]
The differentiation between the O-methylated quinoline and the N-methylated quinolone is the most common source of error in early-stage development. The data below confirms the identity of the target O-ether species.
Datasheet: 4-Methoxy-2-methylquinoline
| Parameter | Specification | Technical Note |
| CAS Number | 31835-53-7 | Caution: Do not confuse with 15644-89-0 (4-hydroxy analog) or 1-methyl-4-quinolone. |
| Molecular Formula | C₁₁H₁₁NO | |
| Molecular Weight | 173.21 g/mol | |
| Structure | Quinoline core, 2-Me, 4-OMe | Planar aromatic system; basic nitrogen. |
| Physical State | Low-melting solid / Oil | Mp: ~80–82 °C (varies by purity/polymorph).[1] |
| Solubility | DCM, MeOH, DMSO | Poorly soluble in water; soluble in dilute acids (protonation).[1] |
| pKa (Calc) | ~5.8 (Quinoline N) | Protonation occurs at N1, not the oxygen.[1] |
| UV/Vis | Strong fluorescence often observed in acidic media.[1] |
Part 2: Synthetic Pathways & "The Selectivity Problem"
Synthesizing 4-methoxy-2-methylquinoline presents a classic organic chemistry challenge: Ambident Nucleophilicity . The precursor, 2-methylquinolin-4(1H)-one, has two nucleophilic sites: the Nitrogen (N1) and the Oxygen (O4).[1]
Route A: The "Gold Standard" (Indirect Substitution)
Recommended for High Purity & Scale-Up[1]
This route avoids the selectivity issue entirely by using a 4-chloro intermediate. It is robust and self-validating because the intermediate (4-chloro) has a distinct melting point and lack of carbonyl stretch in IR.
-
Chlorination: Convert 2-methylquinolin-4(1H)-one to 4-chloro-2-methylquinoline using Phosphorus Oxychloride (
). -
Nucleophilic Aromatic Substitution (
): Displace the chloride with Sodium Methoxide ( ).[1]
Route B: Direct Methylation (The "Quick & Dirty" Trap)
Recommended only for small-scale exploratory work with rigorous purification.[1]
Direct alkylation of the quinolone with Methyl Iodide (
Visualization: Synthetic Logic Flow
Caption: Comparison of Synthetic Routes. Route A (Red/Yellow) ensures regiospecificity via a chloro-intermediate.[1] Route B often yields the unwanted N-methyl isomer.
Part 3: Detailed Experimental Protocol (Route A)
Objective: Synthesis of 4-methoxy-2-methylquinoline via
Step 1: Chlorination [1]
-
Setup: Charge a round-bottom flask with 2-methylquinolin-4(1H)-one (1.0 eq).
-
Reagent: Add
(excess, typically 3-5 eq) carefully. Safety: releases HCl gas. -
Reaction: Reflux at 100–110°C for 2–3 hours. Monitor by TLC (the starting material spot will disappear; product is less polar).[1]
-
Workup: Pour the cooled mixture onto crushed ice/ammonia water. The solid 4-chloro-2-methylquinoline precipitates.[2][3] Filter, wash with water, and dry.[1]
-
Checkpoint: MP should be ~42–44°C.[1]
-
Step 2: Methoxylation
-
Reagent Prep: Prepare a solution of Sodium Methoxide (NaOMe) in dry Methanol (2.0 eq).
-
Addition: Add the 4-chloro-2-methylquinoline solid to the NaOMe solution.
-
Reaction: Reflux for 4–12 hours. The chloride is a good leaving group due to the electron-deficient quinoline ring.
-
Workup: Evaporate methanol. Partition residue between water and Ethyl Acetate (EtOAc).[1]
-
Purification: The organic layer contains the target.[1] Dry over
and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Part 4: Reactivity & Applications
The 4-methoxy-2-methylquinoline scaffold is not an inert end-product; it is a "masked" reactive system.
1. The "Masked" Carbonyl (Demethylation)
In drug metabolism or intentional synthesis, the methoxy group can be cleaved (using
2. C2-Methyl Activation (Styryl Formation)
The methyl group at position 2 is acidic (similar to 2-picoline) due to the electron-withdrawing nature of the nitrogen.
-
Reaction: Condensation with aromatic aldehydes (e.g., benzaldehyde) in acetic anhydride.[1]
-
Application: Synthesis of Styrylquinolines , which are potent HIV integrase inhibitors and imaging agents for amyloid plaques.[1]
3. Pharmacological Relevance
-
Antimalarials: Structural analog to the 4-aminoquinoline class (Chloroquine). The methoxy group is often used in Structure-Activity Relationship (SAR) studies to probe the necessity of the H-bond donor (NH) vs. acceptor (OMe).[1]
-
Receptor Ligands: Derivatives have shown affinity for Cannabinoid receptors (CB2) and as kinase inhibitors (PI3K/mTOR pathway modulation).[1]
Visualization: Reactivity Profile
Caption: Major reactivity pathways. The C2-methyl group allows for carbon chain extension, while the methoxy group acts as a protective cap.
References
-
BenchChem. Synthesis of 2-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide. (Discusses the O-methylation vs N-methylation selectivity issues).
-
National Institutes of Health (PubChem). 4-Methoxy-2-methylquinoline (Compound Summary). (Confirmation of CAS 31835-53-7 and chemical properties).
-
Journal of Medicinal Chemistry. Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. (Details the POCl3/NaOMe displacement methodology for 4-methoxyquinolines). [1]
-
MDPI (Molecules). Chemistry of Substituted Quinolinones: Nucleophilic Reactions of 4-Chloro-2-methylquinoline. (Validation of the chloro-displacement route). [1]
-
BLD Pharm. Product Datasheet: 4-Methoxy-2-methylquinoline (CAS 31835-53-7).[4][5][6][7][8] (Commercial availability and physical specifications).[1][7][8]
Sources
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. molcore.com [molcore.com]
- 5. Search | BLDpharm [bldpharm.com]
- 6. guidechem.com [guidechem.com]
- 7. m.chem960.com [m.chem960.com]
- 8. 4-Methoxy-2-methylquinoline31835-53-7,Purity98%_Hangzhou Hairui chemical co.,ltd [molbase.com]
Figure 1: The isomeric structures of quinoline (left) and isoquinoline (right), highlighting the differing position of the nitrogen atom.
